3-[(tert-Butoxycarbonyl)amino]propyl acetate
Overview
Description
3-[(tert-Butoxycarbonyl)amino]propyl acetate is an organic compound with the molecular formula C8H15NO3. It is a derivative of carbamic acid and is characterized by the presence of an acetoxypropyl group and a tert-butyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(tert-Butoxycarbonyl)amino]propyl acetate can be achieved through several methods. One common approach involves the Steglich esterification, which is a mild and efficient method for ester formation. This reaction typically uses N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is carried out under ambient conditions, making it suitable for sensitive substrates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(tert-Butoxycarbonyl)amino]propyl acetate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or ammonia (NH3).
Common Reagents and Conditions
The reactions of this compound typically involve common organic reagents and mild conditions. For example, the Steglich esterification uses DCC and DMAP under ambient temperature . Oxidation reactions may require acidic or basic conditions depending on the reagent used .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-[(tert-Butoxycarbonyl)amino]propyl acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(tert-Butoxycarbonyl)amino]propyl acetate involves its reactivity towards nucleophiles and electrophiles. The tert-butyl ester group can be cleaved under acidic or basic conditions, releasing the active carbamic acid derivative . This reactivity is crucial for its use as a protecting group and in the synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the acetoxypropyl group.
N-Boc-2-aminoacetaldehyde: Contains a tert-butyl ester group but differs in the rest of the structure.
Di-tert-butyl dicarbonate: Used as a protecting group for amines, similar to 3-[(tert-Butoxycarbonyl)amino]propyl acetate.
Uniqueness
This compound is unique due to its combination of the acetoxypropyl and tert-butyl ester groups. This dual functionality allows for versatile applications in organic synthesis and chemical research .
Properties
Molecular Formula |
C10H19NO4 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl acetate |
InChI |
InChI=1S/C10H19NO4/c1-8(12)14-7-5-6-11-9(13)15-10(2,3)4/h5-7H2,1-4H3,(H,11,13) |
InChI Key |
WGWLZBCZMIFVRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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